Dimethyl 4-acetyl-5-hydroxyphthalate
Description
Dimethyl 4-acetyl-5-hydroxyphthalate (CAS: Not explicitly provided) is a substituted phthalate ester featuring a benzene ring with two methyl ester groups, an acetyl group at position 4, and a hydroxyl group at position 3. This unique combination of functional groups confers distinct physicochemical properties, such as enhanced polarity due to the hydroxyl group and increased lipophilicity from the acetyl moiety. The compound is likely utilized in specialized applications, including organic synthesis intermediates, pharmaceutical precursors, or ligands in coordination chemistry, though its exact uses require further study .
Properties
CAS No. |
90330-50-0 |
|---|---|
Molecular Formula |
C12H12O6 |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
dimethyl 4-acetyl-5-hydroxybenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H12O6/c1-6(13)7-4-8(11(15)17-2)9(5-10(7)14)12(16)18-3/h4-5,14H,1-3H3 |
InChI Key |
YEECPQAAZZPVNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C(=C1)C(=O)OC)C(=O)OC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Influence on Properties
The acetyl and hydroxyl substituents differentiate this compound from simpler phthalates and other substituted derivatives. Below is a comparative analysis:
Table 1: Substituent-Driven Property Comparison
| Compound Name | Substituents | Key Properties | Applications |
|---|---|---|---|
| Dimethyl 4-acetyl-5-hydroxyphthalate | 4-acetyl, 5-hydroxy | High polarity (hydroxyl), moderate lipophilicity (acetyl) | Pharmaceutical intermediates, ligands |
| Dimethyl phthalate (DMP) | No substituents | Low polarity, high volatility | Plasticizers, solvents |
| Dimethyl 5-aminoisophthalate | 5-amino | Basic character (amino group), H-bond donor | Polymer synthesis, dyes |
| Di-iso-butylphthalate (DIBP) | Branched alkyl esters | High flexibility, low migration | PVC plasticizers |
| 5-Acetylsalicylic acid | Acetyl, hydroxyl (salicylate) | Acidic, anti-inflammatory | Pharmaceuticals (e.g., aspirin) |
Key Observations:
- Polarity and Solubility: The hydroxyl group in this compound enhances solubility in polar solvents (e.g., water, ethanol) compared to non-substituted phthalates like DMP, which are more hydrophobic .
- Reactivity: The acetyl group may facilitate nucleophilic acyl substitution reactions, while the hydroxyl group can participate in hydrogen bonding or esterification, distinguishing it from amino-substituted derivatives like dimethyl 5-aminoisophthalate, which undergo diazotization or amidation .
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